(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide
Description
Properties
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-6-13(17)15-14-16(3)11-8-7-10(5-2)9-12(11)18-14/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHZMVRGNYEGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the benzo[d]thiazole moiety, suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.38 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole structure often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
A study conducted on related benzothiazole derivatives demonstrated that the presence of electron-withdrawing groups enhances antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several derivatives, highlighting the potential of these compounds in developing new antimicrobial agents.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzothiazole Derivative 1 | S. aureus | 50 |
| Benzothiazole Derivative 2 | E. coli | 25 |
| Benzothiazole Derivative 3 | P. aeruginosa | 100 |
Anticancer Activity
In addition to antimicrobial properties, benzothiazole derivatives have been explored for their anticancer potential. A study indicated that certain benzothiazole compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .
The following table summarizes findings from recent research on the anticancer effects of related compounds:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF-7 | 15 |
| Compound C | A549 | 20 |
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study, several benzothiazole derivatives were synthesized and tested against standard bacterial strains. The results showed promising activity for compounds similar to this compound, suggesting its potential as an effective antimicrobial agent .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action for a related benzothiazole compound, revealing that it triggers apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 6-ethyl group in the target compound vs. the 6-ethoxy group in the sulfonamide analog influences electron density and steric bulk. Ethoxy groups enhance hydrophilicity but reduce metabolic stability compared to ethyl.
- Molecular Complexity : The STING agonist features a pyridine-triazole-carboxamide system, increasing molecular weight and complexity, which correlates with its specialized biological activity.
Q & A
Q. Basic
- 1H/13C NMR : Identifies regioselectivity and Z/E isomerism. For example, imine protons in the Z-configuration resonate at δ 8.2–8.5 ppm, while thiazole carbons appear at 160–170 ppm .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C14H17N2OS: 277.1005) and isotopic purity (e.g., 13C-labeled intermediates) .
- IR Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced
- Temperature control : Heating at 130–140°C in polar aprotic solvents (e.g., DMSO) enhances reaction kinetics but requires careful monitoring to avoid decomposition .
- Catalyst screening : Sodium acetate (0.1 mole) improves nucleophilic substitution efficiency compared to weaker bases .
- Workup adjustments : Sequential extraction with ethyl acetate/water (3:1 v/v) and brine washing reduces byproduct contamination .
- Yield reconciliation : If yields <50%, consider replacing halogenated intermediates (e.g., ClBTNAc) with brominated analogs for better leaving-group activity .
What experimental designs are recommended for evaluating biological activity?
Q. Advanced
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
- Dose-response studies : Test concentrations from 1–100 μM to identify therapeutic windows and assess cytotoxicity in non-cancerous cells (e.g., HEK293) .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays to elucidate mode of action .
How should researchers address discrepancies in reported biological data?
Q. Advanced
- Purity verification : Reanalyze compound purity via HPLC (≥95%) and confirm absence of residual solvents (e.g., DMSO) that may skew results .
- Standardized protocols : Adopt consistent cell culture conditions (e.g., 5% CO2, 37°C) and passage numbers to minimize variability .
- Data normalization : Express activity relative to internal controls (e.g., β-actin for Western blots) and use statistical tools (e.g., ANOVA) to resolve outliers .
What methodologies are used to study environmental stability and degradation?
Q. Advanced
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Photolytic studies : Expose to UV light (254 nm) and quantify byproducts using HRMS .
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algal models, following OECD guidelines for LC50/EC50 determination .
How can computational modeling aid in understanding its mechanism of action?
Q. Advanced
- Docking simulations : Use AutoDock Vina to predict binding affinity to targets like STING or β-tubulin. Validate with mutagenesis studies .
- QSAR analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity to guide structural optimization .
- MD simulations : Analyze ligand-protein complex stability over 100 ns trajectories (AMBER/CHARMM force fields) .
What strategies mitigate challenges in isolating the Z-isomer?
Q. Advanced
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve Z/E isomers .
- Crystallography : Grow single crystals in ethyl acetate/hexane and confirm configuration via X-ray diffraction .
- Dynamic NMR : Monitor isomerization kinetics at variable temperatures (25–60°C) to identify stable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
